molecular formula C17H17N2O6PS B11413915 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11413915
M. Wt: 408.4 g/mol
InChI Key: XSFFUKGKHUYWAW-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of benzodioxole, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of benzodioxole, thiophene, and oxazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds .

Properties

Molecular Formula

C17H17N2O6PS

Molecular Weight

408.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-dimethoxyphosphoryl-2-thiophen-2-yl-1,3-oxazol-5-amine

InChI

InChI=1S/C17H17N2O6PS/c1-21-26(20,22-2)17-16(25-15(19-17)14-4-3-7-27-14)18-9-11-5-6-12-13(8-11)24-10-23-12/h3-8,18H,9-10H2,1-2H3

InChI Key

XSFFUKGKHUYWAW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CS2)NCC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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